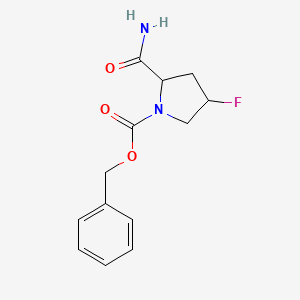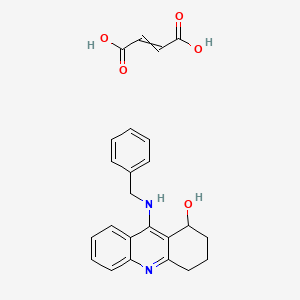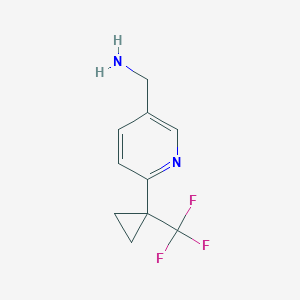![molecular formula C19H17BrClN3O4S B14799652 (2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide typically involves multiple steps. One common approach is the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 4-bromo-2-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazine to yield 4-bromo-2-chlorophenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with 3-(4-methoxyphenyl)acryloyl isothiocyanate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar in structure but lacks the methoxy and acrylamide groups.
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains similar functional groups but has different substituents.
Uniqueness
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is unique due to its combination of bromine, chlorine, methoxy, and acrylamide groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
Propiedades
Fórmula molecular |
C19H17BrClN3O4S |
|---|---|
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
(E)-N-[[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17BrClN3O4S/c1-27-14-6-2-12(3-7-14)4-9-17(25)22-19(29)24-23-18(26)11-28-16-8-5-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,26)(H2,22,24,25,29)/b9-4+ |
Clave InChI |
DKHNZHJVPXHRJR-RUDMXATFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)

![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)


![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
